molecular formula C8H7F2N3O B14054416 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine

Cat. No.: B14054416
M. Wt: 199.16 g/mol
InChI Key: JVXVCQYJTPBQAC-UHFFFAOYSA-N
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Description

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H7F2N3O and a molecular weight of 199.16 g/mol This compound is characterized by the presence of a cyano group, a difluoromethoxy group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine involves several steps. One common method includes the reaction of 2-cyano-3-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydrazine moiety can form covalent bonds with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

1-(2-Cyano-3-(difluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7F2N3O

Molecular Weight

199.16 g/mol

IUPAC Name

2-(difluoromethoxy)-6-hydrazinylbenzonitrile

InChI

InChI=1S/C8H7F2N3O/c9-8(10)14-7-3-1-2-6(13-12)5(7)4-11/h1-3,8,13H,12H2

InChI Key

JVXVCQYJTPBQAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)C#N)NN

Origin of Product

United States

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